

Application Notes and Protocols: Synthesis of 4-Bromo-2-fluoro-6-nitrophenol

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Compound of Interest

Compound Name: 4-Bromo-2-fluoro-6-nitrophenol

Cat. No.: B1268982

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the synthesis of **4-Bromo-2-fluoro-6-nitrophenol**, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] [2] Detailed herein are the reaction mechanism, a step-by-step experimental protocol, and relevant quantitative data. Visual diagrams illustrating the reaction pathway and experimental workflow are included to facilitate understanding and reproducibility.

Introduction

4-Bromo-2-fluoro-6-nitrophenol is a highly functionalized aromatic compound with significant applications in organic synthesis. Its structure, incorporating bromo, fluoro, and nitro groups on a phenol ring, offers multiple reaction sites, making it a valuable precursor for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and novel pesticides.[1] [2] The synthesis of this compound is typically achieved through the electrophilic nitration of 2-bromo-4-fluorophenol. This application note details the established procedure for this synthesis, focusing on the underlying mechanism and providing a practical protocol for laboratory application.

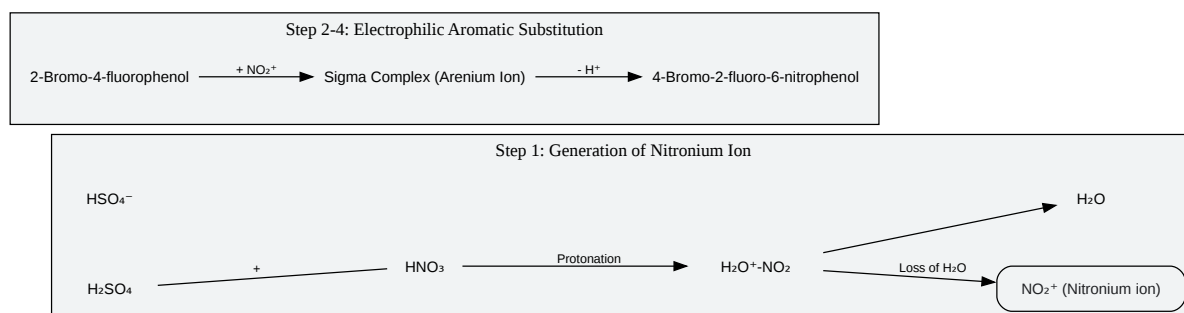
Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of **4-Bromo-2-fluoro-6-nitrophenol** from 2-bromo-4-fluorophenol proceeds via an electrophilic aromatic substitution (EAS) reaction. The key steps of the mechanism are outlined below:

- **Generation of the Electrophile:** In a mixture of concentrated sulfuric acid (H_2SO_4) and nitric acid (HNO_3), the nitronium ion (NO_2^+) is formed. Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to generate the highly electrophilic nitronium ion.^[3]
- **Electrophilic Attack:** The electron-rich aromatic ring of 2-bromo-4-fluorophenol acts as a nucleophile and attacks the nitronium ion. The directing effects of the substituents on the ring determine the position of the incoming nitro group.
 - **Hydroxyl Group (-OH):** A strongly activating, ortho, para-directing group. It significantly increases the electron density of the ring, particularly at the positions ortho and para to it.
 - **Fluorine (-F):** A deactivating, ortho, para-directing group due to its high electronegativity (inductive effect) and lone pairs of electrons (resonance effect).
 - **Bromine (-Br):** A deactivating, ortho, para-directing group.

The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho and para to it. The para position is already occupied by the bromine atom. Of the two ortho positions (positions 2 and 6), position 2 is occupied by a fluorine atom. Therefore, the nitration occurs at the unoccupied ortho position, which is position 6.

- **Formation of the Sigma Complex (Arenium Ion):** The attack of the nitronium ion leads to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The positive charge is delocalized over the aromatic ring.
- **Deprotonation and Re-aromatization:** A weak base in the reaction mixture, such as the bisulfate ion (HSO_4^-) or a water molecule, removes a proton from the carbon atom bearing the newly attached nitro group. This restores the aromaticity of the ring, yielding the final product, **4-Bromo-2-fluoro-6-nitrophenol**.



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Figure 1. Reaction mechanism for the synthesis of **4-Bromo-2-fluoro-6-nitrophenol**.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of **4-Bromo-2-fluoro-6-nitrophenol** based on the provided protocol.

Parameter	Value	Reference
Starting Material	2-Bromo-4-fluorophenol	[4]
Reagents	Sulfuric acid, Nitric acid, Chloroform	[4]
Molar Ratio (Sulfuric acid:Nitric acid)	1:5.5	[4]
Reaction Temperature	45 °C	[4]
Reaction Time	3 hours	[4]
Product Yield	89%	[4]

Experimental Protocol

This protocol is adapted from the procedure described in patent CN103724206A.[\[4\]](#)

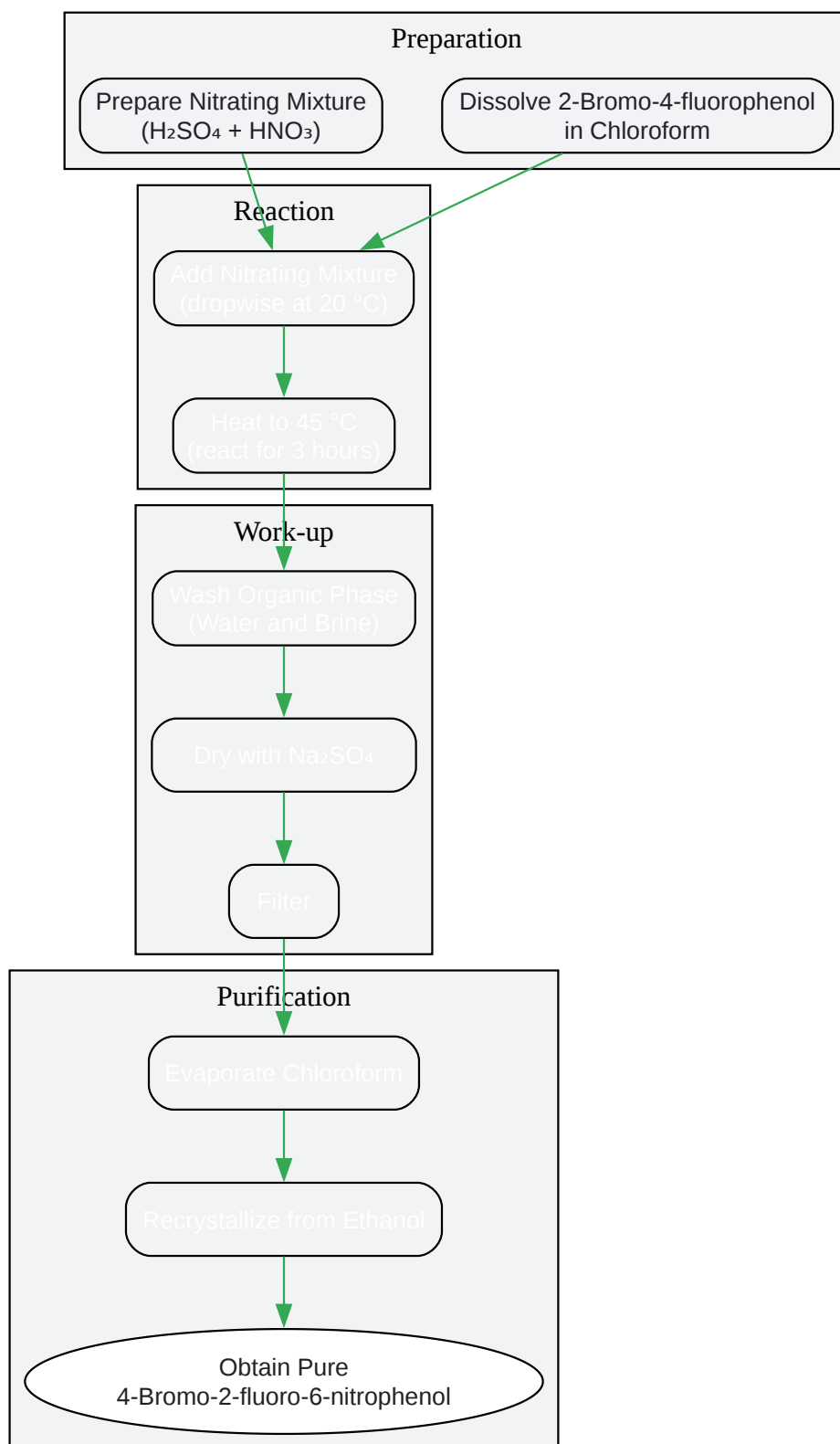
Materials:

- 2-Bromo-4-fluorophenol (0.05 mol)
- Chloroform (25 ml)
- Concentrated Sulfuric Acid
- Concentrated Nitric Acid
- Anhydrous sodium sulfate
- Saturated sodium chloride solution (brine)
- Ethanol (for recrystallization)
- Reaction flask
- Stirring apparatus
- Dropping funnel
- Heating mantle with temperature control
- Separatory funnel
- Rotary evaporator
- Filtration apparatus

Procedure:

- **Reaction Setup:** In a reaction flask, dissolve 0.05 moles of 2-bromo-4-fluorophenol in 25 ml of chloroform with stirring.

- **Preparation of Nitrating Mixture:** Prepare a nitrating mixture of sulfuric acid and nitric acid in a molar ratio of 1:5.5. Caution: This mixture is highly corrosive and should be prepared by slowly adding sulfuric acid to nitric acid while cooling in an ice bath.
- **Addition of Nitrating Agent:** While maintaining the temperature of the reaction flask at 20 °C, add the nitrating mixture dropwise to the solution of 2-bromo-4-fluorophenol.
- **Reaction:** After the addition is complete, raise the temperature to 45 °C and continue the reaction for 3 hours.
- **Work-up:**
 - After the reaction is complete, cool the mixture to room temperature.
 - Wash the organic phase with water and then with a saturated sodium chloride solution.
 - Dry the organic phase over anhydrous sodium sulfate.
 - Filter to remove the drying agent.
- **Isolation and Purification:**
 - Evaporate the chloroform from the filtrate using a rotary evaporator to obtain the crude product.
 - Recrystallize the crude product from ethanol to yield a light yellow solid of **4-Bromo-2-fluoro-6-nitrophenol**.



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Figure 2. Experimental workflow for the synthesis of **4-Bromo-2-fluoro-6-nitrophenol**.

Conclusion

The synthesis of **4-Bromo-2-fluoro-6-nitrophenol** is efficiently achieved through the electrophilic nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acids. The regioselectivity of the reaction is controlled by the strong activating and ortho, para-directing effect of the hydroxyl group. The provided protocol offers a reliable method for obtaining this valuable synthetic intermediate in high yield. Researchers, scientists, and drug development professionals can utilize this information for the consistent and efficient production of **4-Bromo-2-fluoro-6-nitrophenol** for further synthetic applications.

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